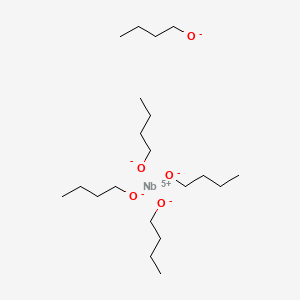
butan-1-olate;niobium(5+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
butan-1-olate;niobium(5+) is a chemical compound that combines 1-butanol, an organic alcohol, with niobium in a 5:1 ratio. This compound is known for its unique catalytic properties and finds applications in various fields such as organic synthesis, materials science, and nanotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butanol can be synthesized through several methods, including:
Hydrogenation of crotonaldehyde: This method involves the hydrogenation of crotonaldehyde, which is formed via the aldolization of acetaldehyde.
Reppe synthesis: This involves the carbonylation of propene.
Hydrogenation of n-butyraldehyde: This is the dominant method and involves the hydroformylation of propene.
Industrial Production Methods: The industrial production of 1-butanol primarily involves the hydrogenation of n-butyraldehyde, which is obtained by the hydroformylation of propene . This method is preferred due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: butan-1-olate;niobium(5+) undergoes various chemical reactions, including:
Oxidation: 1-Butanol can be oxidized to butanal using oxidizing agents such as manganese (IV) oxide in sulfuric acid, nitric acid, chromic acid, or selenium dioxide.
Dehydration: 1-Butanol can be dehydrated to a mixture of butenes (1-butene, cis-2-butene, and trans-2-butene) using catalysts like γ-Al2O3 at high temperatures (300-350 °C).
Common Reagents and Conditions:
Oxidizing agents: Manganese (IV) oxide, sulfuric acid, nitric acid, chromic acid, selenium dioxide.
Dehydration catalysts: γ-Al2O3.
Major Products:
Oxidation: Butanal.
Dehydration: Butenes (1-butene, cis-2-butene, and trans-2-butene).
Wissenschaftliche Forschungsanwendungen
butan-1-olate;niobium(5+) is used in various scientific research applications, including:
Organic Synthesis: It serves as a catalyst in organic synthesis reactions.
Materials Science: It is used in the development of new materials with unique properties.
Nanotechnology: It finds applications in the synthesis of nanomaterials.
Wirkmechanismus
The mechanism of action of butan-1-olate;niobium(5+) involves its catalytic properties. The niobium component acts as a catalyst, facilitating various chemical reactions by lowering the activation energy required for the reactions to occur. This enhances the efficiency and selectivity of the reactions .
Vergleich Mit ähnlichen Verbindungen
1-Butanol: A primary alcohol with similar chemical properties but without the catalytic properties of niobium.
2-Butanol: A secondary alcohol with different reactivity and physical properties compared to 1-butanol.
Tert-Butanol: A tertiary alcohol with distinct boiling points and reactivity compared to primary and secondary alcohols.
Uniqueness: butan-1-olate;niobium(5+) is unique due to its combination of 1-butanol and niobium, which imparts catalytic properties that are not present in other similar compounds. This makes it particularly valuable in applications requiring efficient catalysis.
Eigenschaften
CAS-Nummer |
51030-47-8 |
|---|---|
Molekularformel |
C4H10NbO |
Molekulargewicht |
167.03 g/mol |
IUPAC-Name |
butan-1-ol;niobium |
InChI |
InChI=1S/C4H10O.Nb/c1-2-3-4-5;/h5H,2-4H2,1H3; |
InChI-Schlüssel |
GCXYGTYQHDSNHG-UHFFFAOYSA-N |
SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Nb+5] |
Kanonische SMILES |
CCCCO.[Nb] |
Key on ui other cas no. |
51030-47-8 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes niobium n-butoxide suitable for producing ultrafine niobium carbide/carbon fibers?
A: Niobium n-butoxide acts as a precursor in a sol-gel process alongside a carrier polymer like cellulose acetate or polyvinylpyrrolidone [, ]. This mixture forms niobia/carbon nonwoven textiles. Upon carbothermal reduction at high temperatures (1300 °C to 1700 °C), the niobium oxide within the fibers converts to niobium carbide, while the fiber structure remains intact. This process yields remarkably fine fibers, with an average diameter of just 65 ± 36 nm for niobium carbide/carbon (NbC/C) [, ]. The resulting material showcases a high specific surface area, reaching up to 450 m2 g-1 for titanium carbide/carbon (TiC/C), attributed to the porous carbon matrix encapsulating the niobium carbide nanocrystals [, ].
Q2: How does the synthesis process using niobium n-butoxide compare to those using other metal alkoxides?
A: The research [, ] employed a consistent sol-gel and carbothermal reduction approach for synthesizing ultrafine fibers from different metal alkoxides, including titanium butoxide and zirconium(IV) acetylacetonate, alongside niobium n-butoxide. This comparative study reveals that while all three alkoxides successfully yield ultrafine metal carbide/carbon fibers after reduction, the resulting fiber diameters differ. Notably, NbC/C fibers exhibit the smallest diameter (65 ± 36 nm), followed by TiC/C (122 ± 28 nm) and ZrC/C (294 ± 108 nm) [, ]. This suggests that the choice of metal alkoxide influences the final fiber morphology, paving the way for tailoring material properties based on specific applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















